molecular formula C13H7Cl2FO2 B6356748 3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1181627-08-6

3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6356748
CAS RN: 1181627-08-6
M. Wt: 285.09 g/mol
InChI Key: JVBODQGHDITUCZ-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid (3-DCPFBA) is an organic compound with the molecular formula C9H5Cl2FO2. It is a white crystalline solid with a melting point of 191°C. 3-DCPFBA is a useful reagent for organic synthesis and has a wide range of applications in the laboratory.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds such as 2,5-dichloro-4-fluoroaniline and 2,5-dichloro-4-fluorophenylacetic acid. It is also used as a reagent in the synthesis of heterocyclic compounds such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.

Mechanism of Action

3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% is an electrophilic reagent and undergoes a nucleophilic substitution reaction with nucleophiles such as amines and alcohols. The reaction involves the formation of an intermediate which is then attacked by the nucleophile. The product of the reaction is then isolated by filtration and recrystallization.
Biochemical and Physiological Effects
3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as inhibit the growth of certain bacteria. It has also been found to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also an effective reagent for organic synthesis and can be used to synthesize a variety of organic compounds. However, it is important to note that 3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95%. It could be used in the synthesis of new organic compounds and heterocyclic compounds. It could also be used in the development of new pharmaceuticals and drugs. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95%, as well as its potential applications in the treatment of diseases.

Synthesis Methods

3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid, 95% can be synthesized by the reaction of 2,5-dichlorophenol and 4-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted at a temperature of 60-70°C for 1-2 hours. The product is then isolated by filtration and recrystallization.

properties

IUPAC Name

3-(2,5-dichlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-8-2-3-11(15)9(6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBODQGHDITUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653547
Record name 2',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181627-08-6
Record name 2',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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